molecular formula C14H17N3 B1275307 4-Tert-butyl-6-phenyl-2-pyrimidinamine CAS No. 313505-80-5

4-Tert-butyl-6-phenyl-2-pyrimidinamine

Cat. No.: B1275307
CAS No.: 313505-80-5
M. Wt: 227.3 g/mol
InChI Key: WRUMWHKCNMJMLF-UHFFFAOYSA-N
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Description

4-Tert-butyl-6-phenyl-2-pyrimidinamine is an organic compound with the molecular formula C14H17N3 It is a pyrimidine derivative characterized by the presence of a tert-butyl group at the 4-position and a phenyl group at the 6-position of the pyrimidine ring

Scientific Research Applications

4-Tert-butyl-6-phenyl-2-pyrimidinamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-6-phenyl-2-pyrimidinamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-tert-butylphenylamine with a suitable pyrimidine precursor. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-6-phenyl-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tert-butyl and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 4-tert-butyl-6-phenyl-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-Tert-butyl-2,6-dimethylphenol: Another tert-butyl-substituted aromatic compound with different functional groups.

    4,4’,4’‘-Tri-tert-butyl-2,2’6’,2’'-terpyridine: A compound with multiple tert-butyl groups and a terpyridine structure.

Uniqueness: 4-Tert-butyl-6-phenyl-2-pyrimidinamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-tert-butyl-6-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-14(2,3)12-9-11(16-13(15)17-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUMWHKCNMJMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NC(=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407631
Record name 4-tert-butyl-6-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313505-80-5
Record name 4-tert-butyl-6-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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